

# Understanding the classification of 8-Nonenoic acid as a fatty acid

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## Compound of Interest

Compound Name: 8-Nonenoic acid

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An In-depth Technical Guide to the Classification of **8-Nonenoic Acid** as a Fatty Acid

## Introduction to Fatty Acids

In biochemistry, a fatty acid is a carboxylic acid with a long aliphatic chain, which is either saturated or unsaturated.[1] These molecules are fundamental building blocks of complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[2] Fatty acids play critical roles in biological systems, serving as primary energy sources, essential components of cellular membranes, and precursors for signaling molecules.[1][3]

Most naturally occurring fatty acids have an unbranched chain containing an even number of carbon atoms, typically ranging from 4 to 28.[1] Their chemical nature is defined by a hydrophilic carboxyl group (-COOH) at one end and a hydrophobic hydrocarbon tail. This amphipathic characteristic dictates their behavior in aqueous environments and their function within biological membranes. The classification of fatty acids is based on several key structural features: the length of the carbon chain, the presence or absence of double bonds, and the number of carbon atoms in the chain (even or odd).[1]

This guide provides a detailed technical examination of **8-nonenoic acid**, systematically evaluating its chemical and physical properties to formally classify it within the established framework of fatty acids. The intended audience includes researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's biochemical identity.

## Core Classification Criteria for Fatty Acids

The systematic classification of fatty acids is essential for understanding their metabolic fates and physiological functions. The primary criteria for classification are chain length and the degree of saturation.

**2.1 Classification by Carbon Chain Length** The length of the hydrocarbon tail is a critical determinant of a fatty acid's physical properties, such as melting point and solubility, as well as its mechanism of absorption and metabolism in biological systems.<sup>[4]</sup> Fatty acids are generally categorized into four groups based on chain length:

- **Short-Chain Fatty Acids (SCFAs):** These have aliphatic tails of five or fewer carbons (<6 carbons).<sup>[5][6]</sup> They are typically liquid at room temperature and possess a degree of water solubility.<sup>[2][6]</sup>
- **Medium-Chain Fatty Acids (MCFAs):** With aliphatic tails of 6 to 12 carbons, MCFAs are absorbed and metabolized more rapidly than their longer-chain counterparts.<sup>[5][7]</sup>
- **Long-Chain Fatty Acids (LCFAs):** These contain aliphatic tails of 13 to 21 carbons.<sup>[5]</sup> They are the most common type found in the diet and are typically solid at room temperature if saturated.<sup>[8]</sup>
- **Very Long-Chain Fatty Acids (VLCFAs):** Defined as having 22 or more carbons, VLCFAs are involved in specific biological processes, and their metabolism often begins in peroxisomes.<sup>[5]</sup>

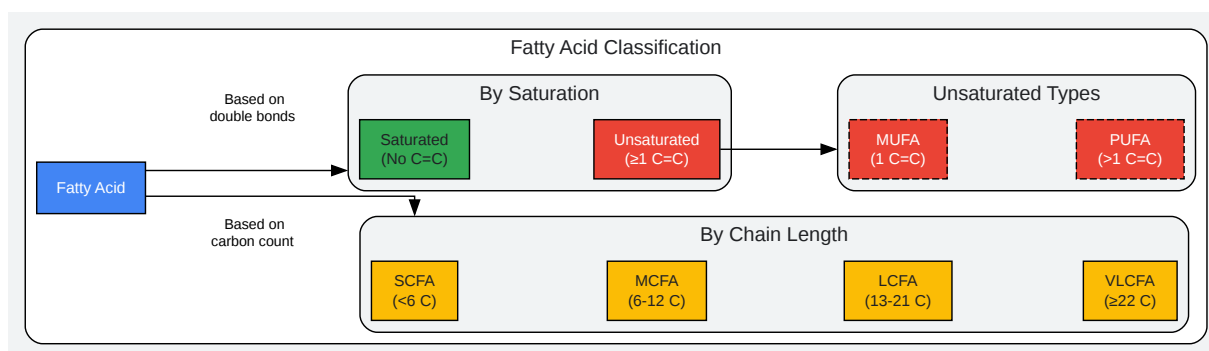
**2.2 Classification by Degree of Saturation** The presence of carbon-carbon double bonds in the hydrocarbon tail determines the saturation of a fatty acid.

- **Saturated Fatty Acids (SFAs):** These fatty acids have no carbon-carbon double bonds (C=C). Their chains are fully "saturated" with hydrogen atoms, resulting in a straight, flexible structure that allows for tight packing.<sup>[1][9]</sup>
- **Unsaturated Fatty Acids (UFAs):** These contain one or more C=C double bonds.<sup>[1]</sup>
  - **Monounsaturated Fatty Acids (MUFAs):** Contain only one C=C double bond. The presence of a cis double bond introduces a rigid bend or "kink" into the chain, which prevents tight

packing and lowers the melting point.[1]

- Polyunsaturated Fatty Acids (PUFAs): Contain two or more C=C double bonds.[10]

The following diagram illustrates the hierarchical classification system for fatty acids.



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Fig 1. Hierarchical classification of fatty acids.

## Physicochemical Profile of 8-Nonenoic Acid

**8-Nonenoic acid** is a fatty acid with the chemical formula  $C_9H_{16}O_2$ .<sup>[11]</sup> Its structure consists of a nine-carbon chain, making it an odd-chain fatty acid, with a terminal carboxylic acid group and a single double bond located at the eighth carbon position (C8), starting from the methyl end (omega-1).

The diagram below illustrates the chemical structure of **8-nonenoic acid**, highlighting its key functional groups.

Fig 2. Structure of **8-Nonenoic Acid**.

### 3.1 Quantitative Physicochemical Data

The classification of **8-nonenoic acid** is substantiated by its physical and chemical properties, which are summarized in the table below. These properties are compared with the general characteristics of SCFA, MCFA, and LCFA classes.

Property	8-Nonenoic Acid	Short-Chain (SCFA)	Medium-Chain (MCFA)	Long-Chain (LCFA)
Carbon Atoms	9	< 6	6 - 12	13 - 21
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub> [11]	Varies (e.g., C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> )	Varies (e.g., C <sub>8</sub> H <sub>16</sub> O <sub>2</sub> )	Varies (e.g., C <sub>18</sub> H <sub>36</sub> O <sub>2</sub> )
Molecular Weight ( g/mol )	156.22[11]	Lower (e.g., ~88 for Butyric)	Intermediate (~116-200)	Higher (> 200)
Melting Point (°C)	2.5[12]	Generally < 0 (e.g., Butyric: -7.9)	-8 to 44	> 44 (if saturated)
Boiling Point (°C)	259.6[12]	< 200	~200 - 300	> 300
Density (g/mL at 25°C)	0.908[11]	~0.96	~0.91	~0.85 (liquid state)
pKa	~4.78 (Predicted) [12]	~4.8	~4.9	~4.9-5.0
Physical State at RT	Liquid[11]	Liquid	Liquid/Solid	Solid (if saturated)
Water Solubility	Low	High to Moderate	Low	Very Low/Insoluble

## Formal Classification of 8-Nonenoic Acid

Based on the established criteria and its physicochemical properties, **8-nonenoic acid** is classified as follows:

- By Chain Length: With a nine-carbon backbone, **8-nonenoic acid** falls squarely into the category of a Medium-Chain Fatty Acid (MCFA), as this class includes fatty acids with 6 to 12

carbon atoms.[5][7] Its physical properties, such as being liquid at room temperature and having a boiling point of 259.6°C, are consistent with other MCFAs.[2][12]

- By Saturation: The presence of a single carbon-carbon double bond between C8 and C9 means that **8-nonenoic acid** is an Unsaturated Fatty Acid. More specifically, as it contains only one double bond, it is classified as a Monounsaturated Fatty Acid (MUFA).

Therefore, the complete classification for **8-nonenoic acid** is a monounsaturated medium-chain fatty acid.

## Experimental Protocols for Fatty Acid Classification

The identity and classification of a fatty acid like **8-nonenoic acid** are confirmed experimentally using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

### 5.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid profiling. It involves converting fatty acids into volatile methyl esters (FAMES) before separation and detection.

#### 5.1.1 Detailed Protocol for FAMES Preparation and GC-MS Analysis

- Lipid Extraction:
  - Homogenize the biological sample (e.g., 1 mg tissue,  $0.5 \times 10^6$  cells) in a solvent mixture, typically chloroform:methanol (1:2, v/v), to extract total lipids.[13]
  - Add an internal standard (e.g., a deuterated fatty acid like C17:0) at the beginning of the extraction for accurate quantification.[1]
  - Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous layers. Collect the organic layer.
- Saponification (for total fatty acids):
  - Dry the lipid extract under a stream of nitrogen.

- Add 2 mL of a saponification reagent (e.g., 0.5 M NaOH in methanol) and heat at 100°C for 5-10 minutes to hydrolyze ester linkages, releasing free fatty acids.[\[14\]](#)
- Methylation:
  - Cool the sample and add a methylation reagent, such as 2 mL of 14% Boron Trifluoride (BF<sub>3</sub>) in methanol.
  - Heat the mixture at 80-100°C for 5-10 minutes to convert the free fatty acids to Fatty Acid Methyl Esters (FAMES).[\[14\]](#)
  - After cooling, add a nonpolar solvent (e.g., hexane or iso-octane) and water to partition the FAMES into the organic layer.[\[14\]](#)
  - Carefully transfer the upper organic layer containing the FAMES to a new vial for injection.
- GC-MS Instrumental Analysis:
  - Injection: Inject 1 µL of the FAMES solution into the GC inlet, typically set to 250-280°C in splitless mode.[\[14\]](#)[\[15\]](#)
  - Chromatographic Separation: Use a capillary column (e.g., HP-5MS). A typical oven temperature program is: hold at 100°C for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min and hold for 10 min.[\[15\]](#) Helium is used as the carrier gas.[\[14\]](#)
  - Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization at 70 eV) and detected. The mass spectrometer scans a mass range of m/z 50–550.[\[14\]](#)
  - Identification: FAMES are identified by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).

## 5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information, confirming the carbon chain length, the presence and position of double bonds, and their configuration (cis/trans).

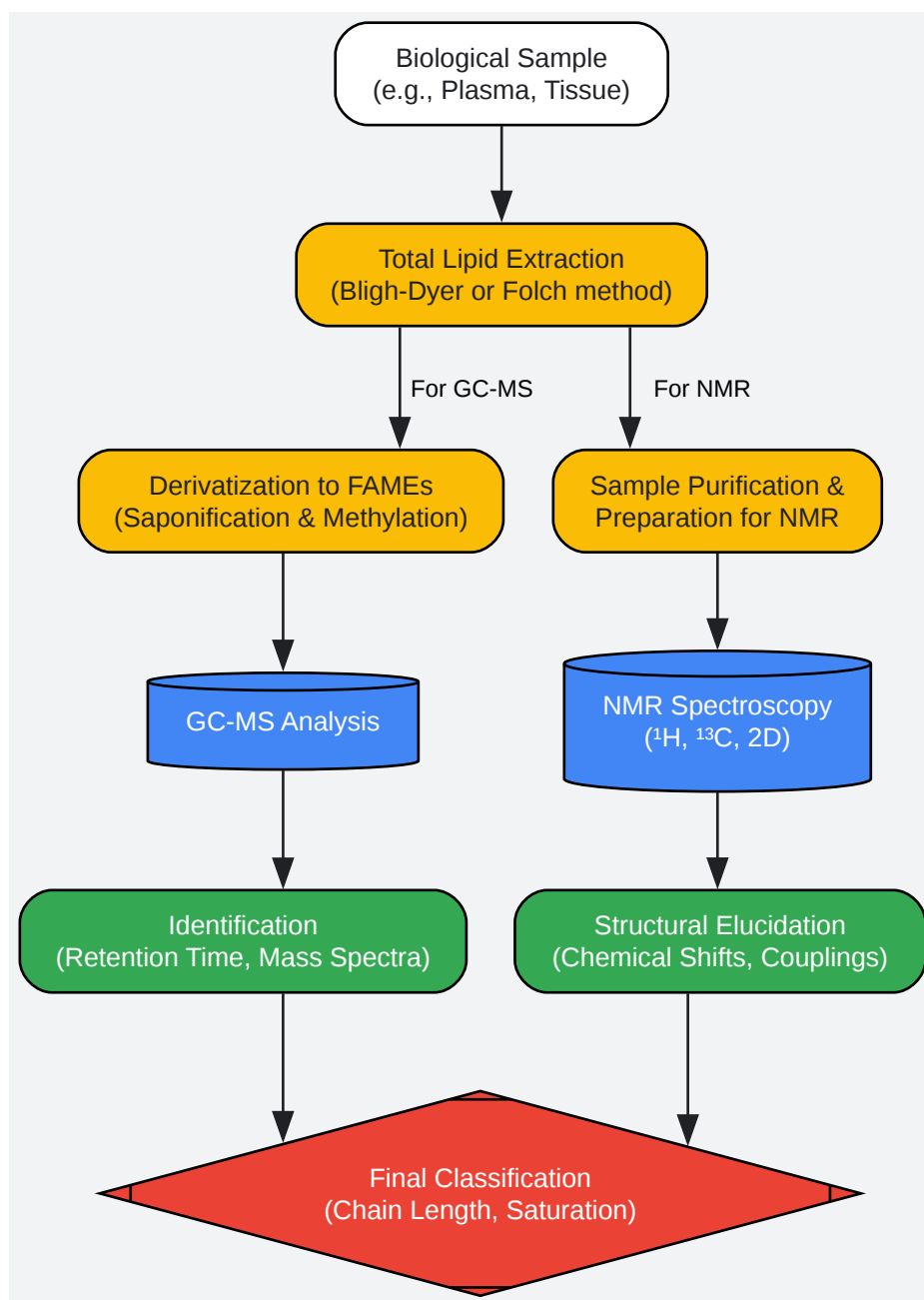
### 5.2.1 Detailed Protocol for NMR Analysis

- Sample Preparation:
  - Dissolve 5-10 mg of the purified fatty acid sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[\[16\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[\[17\]](#)
- $^1\text{H}$  NMR Spectroscopy:
  - Acquisition: Acquire a one-dimensional proton NMR spectrum. Key signals for an unsaturated fatty acid like **8-nonenoic acid** include:
    - Olefinic protons ( $-\text{CH}=\text{CH}-$ ):  $\delta$  5.3-5.8 ppm. The multiplicity of this signal provides information about neighboring protons.
    - Carboxyl proton ( $-\text{COOH}$ ): A broad singlet, typically  $\delta$  10-12 ppm (often not observed).
    - $\alpha$ -Methylene protons ( $-\text{CH}_2-\text{COOH}$ ): Triplet at  $\delta$  ~2.3 ppm.[\[17\]](#)
    - Allylic protons ( $-\text{CH}_2-\text{CH}=\text{}$ ): Multiplet at  $\delta$  ~2.0 ppm.[\[17\]](#)
    - Aliphatic chain protons ( $-(\text{CH}_2)_n-$ ): A large multiplet at  $\delta$  ~1.2-1.6 ppm.[\[17\]](#)
    - Terminal methyl protons ( $-\text{CH}_3$ ): Triplet at  $\delta$  ~0.9 ppm.[\[17\]](#)
  - The integration of these signals allows for quantification of the relative number of protons in each environment, confirming the structure.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to determine the number of unique carbon environments.
  - Key Signals:
    - Carboxyl carbon ( $-\text{COOH}$ ):  $\delta$  ~180 ppm.

- Olefinic carbons ( $\text{-C=C-}$ ):  $\delta \sim 128\text{-}130$  ppm.
- Aliphatic carbons:  $\delta \sim 14\text{-}34$  ppm.
- 2D NMR (COSY, HSQC):
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the entire carbon chain from one proton to its neighbor.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming C-H assignments.

The following diagram illustrates a typical workflow for the experimental classification of an unknown fatty acid.





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Fig 3. Experimental workflow for fatty acid classification.

## Conclusion

The classification of **8-nonenoic acid** is unequivocally established through the systematic application of standard biochemical definitions and analytical verification. Its nine-carbon aliphatic chain places it within the medium-chain fatty acid (MCFA) category, while the single double bond at the  $\omega$ -1 position designates it as a monounsaturated fatty acid (MUFA). This

classification is supported by its measured physicochemical properties, which align with those of other MCFAs. Analytical techniques such as GC-MS and NMR spectroscopy provide the definitive experimental evidence required to confirm its molecular structure and thus its formal classification. A precise understanding of **8-nonenoic acid**'s identity is crucial for researchers investigating its metabolic role, potential therapeutic applications, and function in biological systems.

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